

Recombinant Waglerin-1: Expression and Purification Protocols for Research and Drug Development

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Compound of Interest

Compound Name: *Waglerin-1*

Cat. No.: *B1151378*

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Waglerin-1 is a 22-amino acid peptide originally isolated from the venom of the Temple pit viper (*Tropidolaemus wagleri*).^{[1][2][3]} It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), showing selectivity for the epsilon subunit of the adult muscle nAChR.^{[1][2][3][4]} Additionally, **Waglerin-1** has been observed to interact with GABA-A receptors.^{[1][2][5][6]} These properties make it a valuable tool for neuroscience research and a potential lead compound in drug development, particularly for applications requiring muscle relaxation. This document provides detailed protocols for the expression of recombinant **Waglerin-1** in *Escherichia coli* and its subsequent purification, yielding a high-purity product suitable for in vitro and in vivo studies.

Data Presentation

Quantitative data for a typical recombinant **Waglerin-1** production run are summarized in the table below.

Parameter	Value	Method of Determination
Expression System	Escherichia coli BL21(DE3)	N/A
Vector	pET-28a(+) with N-terminal His-tag and TEV cleavage site	N/A
Culture Volume	1 L	N/A
Wet Cell Paste Yield	~5 g	Gravimetry
Concentration (post-purification)	0.4 mg/mL	UV-Vis Spectrophotometry (A280)
Purity	>90%	SDS-PAGE with Coomassie Staining, Densitometry
Final Yield	~1.5 mg	N/A
Molecular Weight (Monomer)	~2.5 kDa (peptide only)	ESI-Q-ToF Mass Spectrometry
Molecular Weight (His-tagged)	~4.5 kDa	ESI-Q-ToF Mass Spectrometry

Experimental Protocols

Gene Synthesis and Vector Construction

The gene encoding **Waglerin-1** (Sequence:

GGTGGTAAACCGGATCTGCGTCCTTGCCATCCGCCGTGTCATTATATTCCTCGTCCGAAACCGAAACGT)

is codon-optimized for E. coli expression and synthesized commercially. The synthetic gene is cloned into a pET-28a(+) expression vector downstream of an N-terminal Hexahistidine (6xHis) tag and a Tobacco Etch Virus (TEV) protease cleavage site. The final construct is verified by Sanger sequencing.

Expression of Recombinant Waglerin-1 in E. coli

This protocol describes the expression of His-tagged **Waglerin-1** in E. coli BL21(DE3).

Materials:

- pET-28a(+)-**Waglerin-1** plasmid
- E. coli BL21(DE3) competent cells
- Luria-Bertani (LB) broth and agar
- Kanamycin (50 µg/mL)

- Isopropyl β -D-1-thiogalactopyranoside (IPTG) (1 M stock)

Procedure:

- Transform the pET-28a(+)-**Waglerin-1** plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking (220 rpm).
- Inoculate 1 L of LB broth containing kanamycin with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture for 4-6 hours at 30°C with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant Waglerin-1

This protocol details a two-step purification process involving immobilized metal affinity chromatography (IMAC) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Lysozyme, DNase I
- Ni-NTA affinity resin
- RP-HPLC Buffers: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
- C18 RP-HPLC column

Procedure:

a. Cell Lysis and Affinity Chromatography:

- Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis and shear DNA.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA column with Lysis Buffer.
- Load the clarified supernatant onto the equilibrated column.
- Wash the column with 10 column volumes of Wash Buffer.
- Elute the His-tagged **Waglerin-1** with 5 column volumes of Elution Buffer. Collect fractions.
- Analyze fractions by SDS-PAGE to identify those containing the protein of interest.

b. (Optional) His-Tag Cleavage:

- Pool the fractions containing the His-tagged **Waglerin-1**.
- Dialyze against a buffer compatible with TEV protease (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).
- Add TEV protease and incubate overnight at 4°C.
- To remove the cleaved His-tag and TEV protease (which is also His-tagged), pass the solution over a Ni-NTA column again and collect the flow-through.

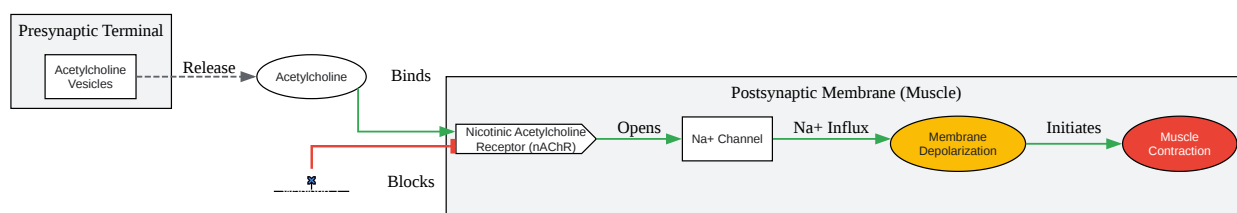
c. Reverse-Phase HPLC:

- Acidify the eluted fractions (with or without tag cleavage) with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Filter the sample through a 0.22 µm filter.
- Equilibrate a C18 RP-HPLC column with 95% Solvent A and 5% Solvent B.

- Load the sample onto the column.
- Elute the protein using a linear gradient of 5% to 65% Solvent B over 30 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry.[1]
- Lyophilize the pure fractions for long-term storage.

Visualizations

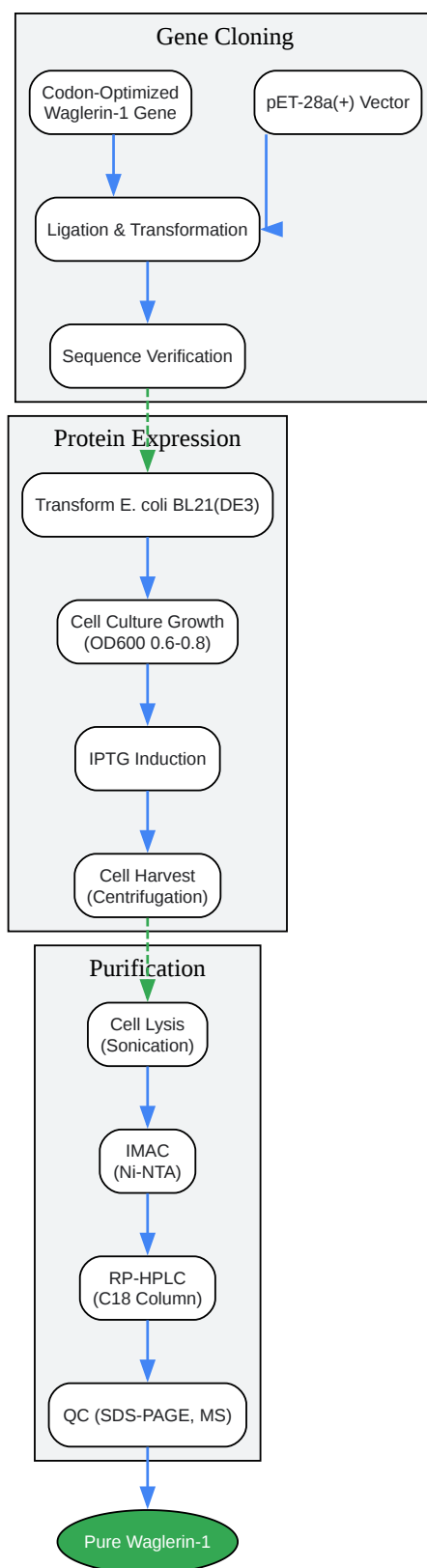
Signaling Pathway of Waglerin-1



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Caption: Mechanism of **Waglerin-1** at the neuromuscular junction.

Experimental Workflow for Recombinant Waglerin-1 Production



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Caption: Workflow for recombinant **Waglerin-1** expression and purification.

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